3beta-Hydroxytibolone
Description
Context as a Key Metabolite within Steroid Biotransformation Pathways
Following oral administration, tibolone (B1683150) undergoes rapid and extensive metabolism, primarily in the liver and intestines, into three main active metabolites: 3alpha-hydroxytibolone (B1246056), 3beta-hydroxytibolone, and the delta-4-isomer. drugbank.comwikipedia.orgoup.comnih.gov This biotransformation is a critical determinant of tibolone's biological activity. researchgate.net The formation of this compound is catalyzed by the 3beta-hydroxysteroid dehydrogenase (3β-HSD) activity of enzymes belonging to the aldo-keto reductase (AKR) 1C subfamily. nih.govresearchgate.net
Specifically, research has identified that recombinant human AKR1C1 and AKR1C2 are responsible for the production of this compound. nih.gov Interestingly, while AKR1C2 typically functions as a 3alpha-HSD with other steroids like 5alpha-dihydrotestosterone, it exclusively acts as a 3beta-HSD on tibolone. nih.govresearchgate.net This specific enzymatic action underscores the unique metabolic pathway of tibolone. Studies using human liver samples have shown that the formation of this compound occurs exclusively in the cytosol and that the ratio of 3beta- to 3alpha-hydroxytibolone is approximately 4:1. nih.gov This preference for the formation of this compound in target tissues, as opposed to the more abundant circulating 3alpha-hydroxytibolone, is a key factor in the tissue-specific actions of tibolone. nih.govresearchgate.net
The metabolic journey of this compound doesn't end with its formation. It can be further metabolized, with a significant portion undergoing sulfation. researchgate.netresearchgate.netnih.gov These sulfated metabolites are largely inactive but can be converted back to the active form by local sulfatase enzymes in various tissues, creating a reservoir of potential activity. nih.govnih.gov Furthermore, in certain tissues like the endometrium, this compound can be converted to the delta-4-isomer, which has different receptor affinities. oup.comnih.gov
Table 1: Key Enzymes in this compound Formation
| Enzyme Family | Specific Isoform(s) | Primary Function in Tibolone Metabolism |
| Aldo-keto reductase (AKR) | AKR1C1, AKR1C2 | Catalyze the reduction of tibolone to form this compound. nih.govresearchgate.netnih.gov |
| 3beta-hydroxysteroid dehydrogenase/isomerase | Not specified | Converts tibolone to the delta-4-isomer in endometrial cells. oup.com |
Academic Significance in Ligand-Receptor Interactions and Selective Steroidogenesis
The academic significance of this compound is rooted in its specific interactions with steroid hormone receptors, which are fundamental to understanding the tissue-selective pharmacology of tibolone. oup.com Unlike its parent compound or its other major metabolites, this compound, along with 3alpha-hydroxytibolone, is primarily responsible for the estrogenic effects of tibolone. wikipedia.orgnih.gov
Detailed research findings indicate that this compound is a potent agonist of the estrogen receptor (ER), with a notable preference for ERα over ERβ. nih.govnih.gov This selective activation of ERα is crucial for the beneficial estrogenic effects observed in bone and the vagina. drugbank.comnih.gov Conversely, this compound does not bind to or activate the progesterone (B1679170) receptor (PR) or the androgen receptor (AR). nih.gov This lack of interaction with PR and AR distinguishes its activity profile from that of the delta-4-isomer, which is a potent agonist of both these receptors. nih.gov
The concept of selective steroidogenesis is central to the action of this compound. The tissue-specific effects of tibolone are not solely determined by the circulating levels of its metabolites but by the local enzymatic conversion and receptor activation within different tissues. drugbank.comoup.com For instance, the estrogenic activity of this compound is prominent in bone, contributing to the prevention of bone loss. drugbank.comnih.gov However, in the endometrium, the local conversion of tibolone and its 3-hydroxy metabolites to the progestogenic delta-4-isomer prevents estrogenic stimulation. oup.comnih.gov Similarly, in breast tissue, tibolone and its metabolites inhibit sulfatase activity, preventing the formation of active estrogens and thereby avoiding stimulation of this tissue. drugbank.com
Table 2: Receptor Binding Profile of Tibolone and its Metabolites
| Compound | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Androgen Receptor (AR) |
| Tibolone | + | + | + |
| 3alpha-hydroxytibolone | + | - | - |
| This compound | + | - | - |
| Delta-4-isomer | - | + | + |
| Data compiled from multiple sources. nih.govindianmenopausesociety.org '+' indicates a stimulatory effect, and '-' indicates no significant effect. |
This intricate interplay between metabolic pathways and receptor interactions at the tissue level forms the basis of the selective steroidogenesis attributed to tibolone, with this compound playing a pivotal role as a key estrogenic effector molecule.
Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15+,17-,18+,19-,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUWNOTNJZCBN-XAAPQAIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CC[C@@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315930 | |
| Record name | 3beta-Hydroxytibolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100239-45-0 | |
| Record name | 3β-Hydroxytibolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100239-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxytibolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3beta-Hydroxytibolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.-HYDROXYTIBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEP8IU9GMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biotransformation and Metabolic Pathways of 3beta Hydroxytibolone
Formation from Parent Compound (Tibolone)
3β-hydroxytibolone is formed from its parent compound, tibolone (B1683150), through the action of aldo-keto reductase (AKR) isoforms and other hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov This conversion is a key step in the metabolic activation of tibolone. annualreviews.org
The reduction of tibolone to 3β-hydroxytibolone is efficiently catalyzed by isoforms of the aldo-keto reductase 1C (AKR1C) subfamily. nih.gov These enzymes act as 3α/3β-hydroxysteroid dehydrogenases (HSDs). nih.gov
Studies using recombinant human AKR1C isoforms have demonstrated their specificity in metabolizing tibolone. nih.gov AKR1C1 exclusively catalyzes the formation of 3β-hydroxytibolone. nih.govresearchgate.net Similarly, AKR1C2 also produces 3β-hydroxytibolone. nih.gov While AKR1C4 predominantly forms 3α-hydroxytibolone, and AKR1C3 shows weak 3β/3α-HSD activity, the primary enzymes responsible for 3β-hydroxytibolone formation are AKR1C1 and AKR1C2. nih.govnih.gov This enzymatic preference may explain why 3β-hydroxytibolone is a major metabolite in human target tissues. nih.govresearchgate.net In liver autopsy samples, the formation of 3β-hydroxytibolone was inhibited by an AKR1C2-specific inhibitor, further implicating this isoform in its production. nih.gov
| AKR1C Isoform | Primary Metabolite Formed from Tibolone | Catalytic Activity Notes |
|---|---|---|
| AKR1C1 | 3β-hydroxytibolone | Exclusively forms the 3β-hydroxy metabolite. nih.govresearchgate.net |
| AKR1C2 | 3β-hydroxytibolone | Functions as a 3β-HSD for tibolone. nih.gov |
| AKR1C3 | Both 3α- and 3β-hydroxytibolone | Shows weak 3β/3α-HSD activity. nih.govresearchgate.net |
| AKR1C4 | 3α-hydroxytibolone | Predominantly acts as a 3α-HSD. nih.govresearchgate.net |
A noteworthy aspect of AKR1C2's activity is the inversion of its stereospecificity. nih.gov While it functions as a 3α-HSD with the endogenous steroid 5α-dihydrotestosterone (5α-DHT), it acts exclusively as a 3β-HSD with tibolone. nih.govresearchgate.net Molecular docking simulations have provided insights into this substrate-dependent switch in stereospecificity. nih.govresearchgate.net Furthermore, the reduction of tibolone catalyzed by AKR1C2 is subject to strong substrate inhibition. nih.govresearchgate.net Although AKR1C2 and AKR1C4 can oxidize the 3-hydroxy metabolites back to tibolone in the presence of NAD+, this reverse reaction is potently inhibited by NADPH. nih.govresearchgate.net Given the high intracellular ratio of NADPH to NADP+, it is likely that in a physiological context, these enzymes primarily function as reductases, favoring the formation of the hydroxylated metabolites. nih.govresearchgate.netnih.gov
The conversion of tibolone to its 3-hydroxy metabolites is a clear demonstration of 3α/3β-hydroxysteroid dehydrogenase (HSD) activity. nih.govnih.gov The AKR1C enzymes are the primary catalysts for this reaction, effectively functioning as 3α/3β-HSDs. nih.gov In human liver cytosol, both 3α- and 3β-HSD activities are observed in the reduction of tibolone. nih.gov The formation of 3β-hydroxytibolone was found to occur exclusively in the cytosolic fraction of liver cells. nih.govresearchgate.net
Role of Aldo-Keto Reductase (AKR) Isoforms in 3beta-Hydroxylation
Subsequent Metabolic Fates and Deactivation Pathways
Following its formation, 3β-hydroxytibolone can undergo further metabolism, primarily through sulfation, which is considered a deactivation pathway. nih.gov
Sulfation is a major metabolic route for the hydroxylated metabolites of tibolone, including 3β-hydroxytibolone. nih.gov This process inactivates the metabolites and is a key factor in regulating the tissue-specific effects of tibolone. nih.govunl.edu The sulfated forms of the 3-hydroxy metabolites are the predominant forms found in circulation. drugbank.com
In postmenopausal liver and small intestine, several sulfotransferase (SULT) enzymes are expressed, including SULT1A1, SULT1A3, SULT1E1, and SULT2A1. nih.gov Of these, SULT2A1 has been identified as the primary enzyme responsible for the sulfation of both 3α- and 3β-hydroxytibolone in these tissues. nih.govunl.edu Liver SULT2A1 activity with 3β-hydroxytibolone as a substrate is significantly higher than that of SULT1E1. nih.govresearchgate.net While sulfation generally leads to inactivation, tissue-specific sulfatase activity can potentially reconvert the sulfated metabolites back to their active forms. psu.edu
| SULT Isoform | Activity with 3β-hydroxytibolone | Tissue Location |
|---|---|---|
| SULT2A1 | Major enzyme for sulfation. nih.govunl.edu | Liver, Small Intestine. nih.gov |
| SULT1E1 | Low to undetectable activity. nih.govresearchgate.net | Liver, Small Intestine. nih.gov |
| SULT1A1 | Expressed, but not the primary enzyme for 3β-hydroxytibolone sulfation. nih.gov | Liver, Small Intestine. nih.gov |
| SULT1A3 | Expressed, but not the primary enzyme for 3β-hydroxytibolone sulfation. nih.gov | Liver, Small Intestine. nih.gov |
Sulfation by Sulfotransferases (SULTs)
SULT2A1 and SULT1E1 Contributions to 3beta-Hydroxytibolone Inactivation
The biotransformation of this compound, an active estrogenic metabolite of tibolone, is significantly influenced by conjugation reactions, particularly sulfation, which leads to its inactivation. nih.govunl.edu This metabolic process is primarily catalyzed by cytosolic sulfotransferase (SULT) enzymes. Research has identified SULT2A1 as the principal enzyme responsible for the sulfation of tibolone's hydroxylated metabolites in key human tissues. nih.govunl.eduresearchgate.net
In studies using postmenopausal human liver tissue, the activity of SULT2A1 in metabolizing this compound was found to be substantially higher than that of SULT1E1. nih.govunl.edu While messenger RNA (mRNA) for both SULT2A1 and SULT1E1 was detected in the liver and small intestine of postmenopausal women, the functional enzymatic activity of SULT1E1 towards hydroxytibolone metabolites was often low or not detected. nih.govunl.edu The sulfation of this compound by liver cytosol preparations demonstrated biochemical properties, such as activation by sodium chloride, consistent with the characteristics of SULT2A1. unl.edu
The enzymatic activity measured in postmenopausal liver samples showed a clear dominance of SULT2A1 in the inactivation of this compound. researchgate.net This enzymatic regulation is a critical step in controlling the levels of active metabolites, thereby contributing to the tissue-selective effects of the parent compound, tibolone. nih.gov
Table 1: Sulfotransferase Activity with Hydroxytibolone Metabolites in Postmenopausal Liver Data derived from studies on pooled human liver samples.
| Enzyme | Substrate | Mean Activity (units/mg protein ± SEM) |
| SULT2A1 | This compound | 0.9 ± 0.2 |
| 3alpha-Hydroxytibolone (B1246056) | 0.6 ± 0.1 | |
| SULT1E1 | This compound | <0.05 |
| 3alpha-Hydroxytibolone | <0.05 | |
| Source: nih.govresearchgate.net |
Other Conjugation Pathways
Sulfation represents the most significant Phase II conjugation pathway for this compound and other tibolone metabolites. nih.gov Over 75% of tibolone and its metabolites are found in their inactive, sulfated forms in circulation. nih.gov This extensive sulfation can occur at the C3 and/or C17 hydroxyl groups. nih.govnih.gov
An alternative metabolic route involves a "conjugation-first" pathway, where Phase II conjugation precedes a Phase I reduction reaction. researchgate.netnih.gov Studies have demonstrated that human aldo-keto reductase (AKR) enzymes, which are responsible for converting tibolone to its 3-hydroxy metabolites, can also act on already sulfated steroids. researchgate.netnih.gov Specifically, AKR1C enzymes are capable of reducing tibolone-17-sulfate (TibS), indicating that this compound could potentially be formed from a sulfated precursor. researchgate.netnih.gov
In addition to monosulfation, the formation of disulfates of the 3-hydroxy metabolites is also possible. nih.gov While sulfation is the predominant conjugation reaction, the metabolites are ultimately excreted in both urine and feces after metabolic processing. drugbank.com
Tissue-Specific Metabolic Regulation of this compound Levels
The physiological effects of tibolone are characterized by their tissue selectivity, a phenomenon driven by the differential metabolism of the parent compound and its metabolites, including this compound, in various target tissues. drugbank.comresearchgate.net The local concentration and activity of this compound are tightly regulated by a balance of enzymatic pathways that control its formation and inactivation. researchgate.netnih.gov
The formation of this compound from its parent compound, tibolone, is catalyzed by isoforms of the aldo-keto reductase (AKR) 1C subfamily. nih.govresearchgate.net Specifically, AKR1C1 and AKR1C2, which are present in peripheral target tissues, preferentially catalyze the formation of this compound. nih.govnih.gov This is distinct from the liver-specific AKR1C4, which predominantly produces the 3alpha-epimer. nih.govnih.gov This enzymatic distribution helps explain why this compound is a major metabolite in target tissues, where it exerts its estrogenic effects. nih.govresearchgate.net
The regulation of this compound's activity within a specific tissue is largely governed by the interplay between sulfotransferases (SULTs) and steroid sulfatase (STS). nih.govresearchgate.net
Inactivation (Sulfation): As detailed previously, SULT2A1 is the main enzyme that inactivates this compound by converting it to a biologically inert sulfate (B86663) conjugate. nih.govunl.edu This occurs at a high rate in the liver but also happens locally within other tissues. researchgate.netnih.gov
Activation (Desulfation): The inactive this compound-3-sulfate, which circulates in the bloodstream, can be taken up by cells in target tissues. nih.govnih.gov There, the enzyme steroid sulfatase (STS) can hydrolyze the sulfate group, regenerating the active this compound. nih.gov Crucially, research shows that the 3beta-sulfate of tibolone is susceptible to hydrolysis by STS, whereas the 3alpha-sulfate and 17-sulfates are resistant. nih.gov
This dynamic enzymatic system allows for tissue-specific modulation of estrogenic activity:
In Bone and Brain: The desired estrogenic effects of tibolone are expressed, suggesting a local enzymatic environment that favors the activation of this compound by STS. researchgate.netspringermedizin.de
In Breast and Endometrial Tissue: Estrogenic stimulation is avoided. drugbank.comresearchgate.net This is achieved because tibolone and its metabolites promote an enzymatic state that favors inactivation by stimulating sulfotransferase activity and inhibiting sulfatase activity, thereby preventing the local accumulation of active this compound. drugbank.comresearchgate.net
Table 2: Susceptibility of Tibolone Metabolite Sulfates to Hydrolysis by Steroid Sulfatase (STS)
| Sulfated Metabolite | Susceptibility to STS Hydrolysis |
| This compound-3-sulfate | Yes (Significant Hydrolysis) |
| 3alpha-Hydroxytibolone-3-sulfate | No (Resistant to Hydrolysis) |
| Tibolone-17-sulfate | No (Resistant to Hydrolysis) |
| Delta-4-tibolone-17-sulfate | No (Resistant to Hydrolysis) |
| Source: nih.gov |
Molecular Mechanisms of Action and Receptor Pharmacology of 3beta Hydroxytibolone
Steroid Receptor Binding Affinity and Selectivity
3beta-hydroxytibolone, along with its isomer 3alpha-hydroxytibolone (B1246056), is the primary mediator of tibolone's estrogenic activity. nih.govhormonebalance.org Its selectivity is characterized by a strong affinity for estrogen receptors while generally lacking direct agonist activity at progesterone (B1679170) and androgen receptors. nih.gov The interaction with glucocorticoid and mineralocorticoid receptors has also been investigated, revealing a complex pharmacological profile. researchgate.net
Intracellular Signaling Cascades Triggered by this compound
The biological effects of this compound, a primary estrogenic metabolite of tibolone (B1683150), extend beyond direct interaction with nuclear receptors and involve the rapid activation of various intracellular signaling cascades. nih.govnih.gov These non-genomic pathways are initiated at the cell membrane and can influence a diverse range of cellular processes, including cell survival, proliferation, and function. nih.govnih.gov
This compound has been shown to engage the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling cascade that governs cell survival, growth, and proliferation. nih.govmdpi.combio-rad-antibodies.com This activation is considered a non-genomic effect, as it is initiated at or near the plasma membrane and occurs rapidly, independently of gene transcription. nih.gov
Upon binding of this compound to membrane-associated estrogen receptors (ERs), PI3K is activated. nih.govmdpi.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). bio-rad-antibodies.com PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is subsequently phosphorylated and activated by other kinases, such as PDK1 and mTORC2. bio-rad-antibodies.com
Activated AKT proceeds to phosphorylate a multitude of downstream targets, thereby modulating their activity. bio-rad-antibodies.comijbs.com For instance, AKT can phosphorylate and inactivate pro-apoptotic proteins like BAD (Bcl-2-associated death promoter), promoting cell survival. bio-rad-antibodies.com Furthermore, the PI3K/AKT pathway can influence other signaling networks, contributing to a complex cellular response. bio-rad-antibodies.comnih.gov The activation of this pathway is a key mechanism through which this compound can exert protective effects in various tissues. nih.govnih.govmdpi.com
Table 1: Key Proteins in the PI3K/AKT Pathway Activated by this compound
| Protein | Full Name | Function in the Pathway |
| PI3K | Phosphoinositide 3-kinase | Catalyzes the phosphorylation of PIP2 to PIP3. bio-rad-antibodies.com |
| AKT | Protein Kinase B | A serine/threonine kinase that, once activated, phosphorylates numerous downstream targets to regulate cellular processes. bio-rad-antibodies.com |
| PIP3 | Phosphatidylinositol 3,4,5-trisphosphate | Second messenger that recruits AKT to the plasma membrane. bio-rad-antibodies.com |
| mTORC2 | Mammalian Target of Rapamycin Complex 2 | One of the kinases responsible for the full activation of AKT. bio-rad-antibodies.com |
| BAD | Bcl-2-associated death promoter | A pro-apoptotic protein that is inhibited upon phosphorylation by AKT, promoting cell survival. bio-rad-antibodies.com |
In addition to the PI3K/AKT pathway, this compound can also trigger the p38 Mitogen-Activated Protein Kinase (p38/MAPK) signaling cascade. nih.govmdpi.com The MAPK pathways are a family of signaling cascades that respond to various extracellular stimuli and regulate a wide array of cellular activities, including inflammation, stress responses, and apoptosis. nih.govmdpi.comoncotarget.com
The activation of the p38/MAPK pathway by this compound is also a non-genomic event, initiated by its interaction with membrane-associated receptors. nih.govmdpi.com This leads to a phosphorylation cascade, starting with the activation of upstream kinases (MAPKKKs or MEKKs), which in turn phosphorylate and activate MAPKKs (MKKs), specifically MKK3 and MKK6 in the case of the p38 pathway. reactome.orgmdpi.com These activated MKKs then dually phosphorylate p38 MAPK at specific threonine and tyrosine residues, leading to its activation. oncotarget.com
Once activated, p38 MAPK can phosphorylate various downstream substrates, including transcription factors and other kinases, thereby influencing gene expression and cellular responses. nih.govmdpi.com The activation of the p38/MAPK pathway by this compound contributes to its diverse biological effects, which can be either protective or detrimental depending on the cellular context and the duration of the signal. nih.govmdpi.commdpi.com
Emerging evidence suggests that this compound can directly modulate the function of ion channels, representing another facet of its non-genomic actions. nih.gov Ion channels are crucial for maintaining cellular homeostasis and are involved in a wide range of physiological processes. nih.govmdpi.com
In hypothalamic neurons, both tibolone and its active metabolite, this compound, have been found to rapidly reduce the potency of the GABA-B receptor agonist baclofen (B1667701) to activate G-protein-coupled, inwardly rectifying K+ (GIRK) channels. nih.gov This effect was blocked by an estrogen receptor antagonist, indicating the involvement of a membrane estrogen receptor. nih.gov The signaling pathway appears to involve the activation of phospholipase C, leading to the metabolism of PIP2 and a direct alteration of GIRK channel function. nih.gov This modulation of ion channel activity can enhance synaptic efficacy in brain circuits critical for homeostatic functions. nih.gov
Furthermore, neuroactive steroids, in general, are known to exert their functions through various receptors and ion channels, including GABAA, AMPA, and NMDA receptors. researchgate.netresearchgate.net The ability of this compound to modulate ion channel function highlights a rapid and direct mechanism by which it can influence neuronal excitability and signaling.
Cellular and Preclinical Pharmacological Investigations of 3beta Hydroxytibolone
In Vitro Cellular Models for Studying 3beta-Hydroxytibolone Activity
The activity of this compound, a primary metabolite of tibolone (B1683150), has been characterized using reporter gene assays, which are instrumental in studying gene expression regulation. nih.govnih.govthermofisher.comthermofisher.com These assays typically involve introducing a reporter gene, linked to a specific response element, into cells to measure the transactivation potential of a compound. nih.govnih.govthermofisher.comthermofisher.com
In the context of this compound, studies have utilized these systems to elucidate its interaction with steroid hormone receptors. Research has shown that this compound, along with its counterpart 3alpha-hydroxytibolone (B1246056), demonstrates estrogenic activity. researchgate.netresearchgate.net Specifically, in transient cotransfection assays using a mouse oligodendrocyte cell line (N20.1) and an estrogen response element (ERE)-driven reporter, both 3alpha- and this compound stimulated estrogen receptor alpha (ERα) at various concentrations. researchgate.net Their activity was confirmed to be mediated through the estrogen receptor, as the presence of an ER antagonist blocked this effect. researchgate.net Notably, these metabolites did not show antagonistic activity against 17beta-estradiol. researchgate.net
Further investigations have established that while the 3-hydroxy metabolites of tibolone (3alpha and 3beta) exhibit affinity for estrogen receptors, the delta-4 isomer of tibolone interacts with progesterone (B1679170) and androgen receptors. researchgate.netnih.gov This differential receptor affinity underscores the tissue-selective effects of tibolone, where its metabolites drive varied physiological responses. researchgate.net
Table 1: Receptor Activity of Tibolone Metabolites in Reporter Gene Assays
| Metabolite | Receptor Target | Activity | Cell System Example | Citation |
| This compound | Estrogen Receptor (ERα, ERβ) | Agonist | N20.1 (mouse oligodendrocyte) | researchgate.net |
| 3alpha-Hydroxytibolone | Estrogen Receptor (ERα, ERβ) | Agonist | N20.1 (mouse oligodendrocyte) | researchgate.net |
| Delta-4 Isomer | Progesterone & Androgen Receptors | Agonist | Not specified in this context | researchgate.netnih.gov |
The functional effects of this compound have been explored in various glial cell lines, providing insights into its potential neuroprotective roles. In the N20.1 mouse oligodendrocyte cell line, both 3alpha- and this compound were shown to exert agonist activity through the estrogen receptor. researchgate.net Similarly, in normal human astrocytes, these metabolites activated endogenous ERα. researchgate.net
Studies on human astrocyte cell models, such as T98G cells, have further revealed that tibolone and its metabolites can offer protection against cellular stress. For instance, tibolone has been shown to protect against glucose deprivation-induced damage in T98G cells. researchgate.net The activation of ERα and ERβ in human astrocytes by 3alpha- and this compound suggests that some of the neuroprotective effects of tibolone could be mediated by these glial cells. researchgate.netnih.gov
Further research has indicated that tibolone can regulate the phagocytic activity of astrocytes, a critical process for maintaining central nervous system (CNS) homeostasis. nih.gov In primary astrocyte cultures from rats, tibolone stimulated the phagocytosis of brain-derived cellular debris. nih.gov This effect was more pronounced in female astrocytes and was found to be mediated by both estrogen receptor β and the androgen receptor. nih.gov These findings highlight the potential of tibolone and its metabolites to modulate key astrocytic functions, which could contribute to its neuroprotective profile. nih.govcsic.es
The influence of this compound and other tibolone metabolites on cellular homeostasis, particularly in breast tissue, has been a significant area of investigation. In vitro studies using primary cultures of normal breast cells and breast cancer cell lines (such as MCF-7, T47-D, and ZR75-1) have demonstrated that tibolone and its delta-4 isomer are antiproliferative and pro-apoptotic. researchgate.net
These pro-apoptotic effects appear to be mediated, at least in part, by a decrease in the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net Furthermore, tibolone has been observed to induce differentiation in normal breast cells, as indicated by an increase in 17beta-hydroxysteroid dehydrogenase activity. researchgate.netsld.cu
The tissue-selective action of tibolone in breast tissue is attributed to the local metabolism and regulation of enzymes. researchgate.net Tibolone and its metabolites inhibit sulfatase and 17beta-hydroxysteroid dehydrogenase (HSD) type I, while stimulating sulfotransferase and 17beta-HSD type II. researchgate.net This enzymatic modulation effectively prevents the conversion of circulating inactive steroids into active estrogens within the breast tissue, thereby avoiding stimulation. researchgate.net While the 3-hydroxy metabolites of tibolone do possess estrogenic properties, their effects in breast tissue are counteracted by these local enzymatic activities and the progestogenic and androgenic actions of the delta-4 isomer. researchgate.netresearchgate.net
Table 2: Effects of Tibolone and its Metabolites on Breast Cells
| Compound | Effect on Proliferation | Effect on Apoptosis | Mechanism Highlight | Cell Type | Citation |
| Tibolone | Antiproliferative | Pro-apoptotic | Decreased Bcl-2 and Bcl-xL expression | Normal breast cells, Breast cancer cell lines | researchgate.net |
| Delta-4 Isomer | Antiproliferative | Pro-apoptotic | Decreased Bcl-2 and Bcl-xL expression | Normal breast cells, Breast cancer cell lines | researchgate.net |
| 3alpha-Hydroxytibolone | Proliferative (in specific media) | Not specified | Estrogenic activity | Normal breast cells | researchgate.net |
Animal Model Research Focusing on Mechanisms and Tissue Responses
The ovariectomized (OVX) rodent model is a standard for studying postmenopausal osteoporosis and the effects of potential therapeutic agents. nih.govfoliamedica.bg In this model, the removal of the ovaries induces an estrogen-deficient state, leading to increased bone turnover and a net loss of bone mass. nih.govfoliamedica.bg
Research utilizing this model has shown that tibolone is effective in preventing bone loss. researchgate.netresearchgate.net The bone-preserving effects of tibolone are primarily attributed to the estrogenic activity of its metabolites, including this compound, which act through the activation of estrogen receptors in bone tissue. researchgate.net Studies have demonstrated that tibolone treatment in OVX rats can attenuate the development of osteoarthritis and increase serum levels of alkaline phosphatase, a marker of bone formation. researchgate.net
Histomorphometric analyses of bone from OVX rats treated with estrogenic compounds have shown recovery of bone loss. nih.gov The effects of tibolone on bone metabolism are consistent with these findings, suggesting that its estrogenic metabolites play a crucial role in maintaining bone mineral density and integrity in a state of estrogen deficiency. researchgate.netresearchgate.net
The neuroprotective potential of tibolone and its metabolites, including this compound, has been investigated in various animal models of neurological damage and in different brain regions. nih.govresearchgate.netamazonaws.com Following administration, tibolone is converted to its active metabolites, which can cross the blood-brain barrier and exert effects on the central nervous system. nih.gov
In the hypothalamus of ovariectomized guinea pigs and mice, tibolone and its active metabolite this compound have been shown to rapidly modulate the response of GABAB receptors in proopiomelanocortin (POMC) neurons. nih.gov This effect was mediated through a membrane estrogen receptor and involved the activation of phospholipase C. nih.gov Such rapid, non-genomic actions suggest a mechanism by which tibolone could influence synaptic efficacy and homeostatic functions regulated by the hypothalamus. nih.gov
Research on traumatic brain injury (TBI) models has also highlighted the neuroprotective properties of tibolone. csic.esamazonaws.com Studies have shown that tibolone can reduce reactive gliosis (the activation of astrocytes and microglia) and neuronal death in the cerebral cortex following injury. csic.esscispace.com These effects are thought to be mediated by the interaction of its estrogenic metabolites with estrogen receptors expressed on glial cells. csic.es By attenuating neuroinflammation and oxidative stress, tibolone may help to preserve neuronal function and promote recovery after brain injury. researchgate.netamazonaws.com Furthermore, network pharmacology analyses predict that the estrogenic metabolites of tibolone, including this compound, may regulate synaptic transmission and cellular metabolism, while the delta-4 metabolite could be involved in modulating the inflammatory response post-TBI. amazonaws.com
Investigations of Reproductive Tissue Responses in Preclinical Species (e.g., Vaginal Epithelium)
The estrogenic activity of this compound, a primary active metabolite of tibolone, has been a key area of focus in preclinical research, particularly concerning its effects on reproductive tissues such as the vaginal epithelium. researchgate.netresearchgate.net These investigations have been crucial in understanding the tissue-specific actions of the parent compound, tibolone. researchgate.netoup.com Preclinical models, primarily involving ovariectomized rats and monkeys, have been utilized to simulate a postmenopausal state of estrogen deficiency and to assess the restorative effects of tibolone and its metabolites. researchgate.netnih.gov
In preclinical studies, tibolone is rapidly metabolized into three active compounds: 3alpha-hydroxytibolone, this compound, and the delta-4-isomer. researchgate.netoup.com The 3-hydroxy metabolites, including this compound, are recognized for their estrogenic properties, while the delta-4-isomer exhibits progestogenic and androgenic activities. researchgate.netmdpi.com This differential metabolism and receptor affinity in various tissues underpins the tissue-selective estrogenic activity regulator (STEAR) classification of tibolone. researchgate.netnih.gov Within the vagina, the estrogenic effects of tibolone are largely attributed to the actions of 3alpha- and this compound. mdpi.comnih.gov
A significant preclinical study in ovariectomized rats demonstrated the trophic effects of tibolone on the atrophied vaginal epithelium. researchgate.net In this model, which mimics the hormonal environment of menopause, prolonged administration of tibolone resulted in a significant increase in vaginal epithelial thickness. researchgate.net This was accompanied by a marked increase in cell proliferation, as evidenced by a higher number of Ki-67-positive nuclei in the basal layer of the epithelium in the tibolone-treated group compared to the control group. researchgate.net Furthermore, the study noted modifications in the glycogen (B147801) and glycoprotein (B1211001) content within the vaginal epithelium of the treated rats, indicating a restoration of metabolic activity and cellular function characteristic of an estrogen-stimulated state. researchgate.net These findings suggest a reversal of vaginal atrophy. researchgate.net
Research Findings on Vaginal Epithelium in Ovariectomized Rats
| Parameter Assessed | Control Group (Placebo) | Tibolone-Treated Group | Significance | Reference |
| Vaginal Epithelial Thickness | Reduced | Significantly Increased | p < 0.05 | researchgate.net |
| Cell Proliferation (Ki-67-positive nuclei/mm of basal membrane) | Low | Significantly Higher | p < 0.05 | researchgate.net |
| Vaginal Glycogen and Glycoprotein Content | Depleted | Modified/Restored | Noted | researchgate.net |
| Number of Blood Vessels | Lower | Significantly Higher | p < 0.05 | researchgate.net |
| Number of Mast Cells | Lower | Significantly Higher | p < 0.05 | researchgate.net |
Advanced Analytical and Computational Methodologies for 3beta Hydroxytibolone Research
Chromatographic and Mass Spectrometric Approaches for Detection and Quantification
Chromatographic separation coupled with mass spectrometric detection provides the high sensitivity and selectivity required for the analysis of 3beta-hydroxytibolone in complex biological matrices.
Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique for the quantification of this compound and its isomer, 3alpha-hydroxytibolone (B1246056). nih.govresearchgate.net For GC-MS analysis, derivatization of the steroid hormones is often necessary to improve their volatility and chromatographic behavior. restek.com A common approach involves the formation of trimethylsilyl (B98337) derivatives. nih.gov
The application of high-resolution mass spectrometry (HRMS) in conjunction with GC (GC-HRMS) significantly enhances the detectability of this compound. nih.gov This is particularly valuable in pharmacokinetic studies where concentrations can be very low. In one study, GC-HRMS successfully detected this compound in plasma samples collected at later time points (15 and 24 hours) where conventional GC-MS failed. nih.gov The limit of quantification (LOQ) for this compound using GC-HRMS with selected ion monitoring can be as low as 0.02 ng/mL. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for steroid analysis, offering high sensitivity and selectivity without the need for derivatization in many cases. core.ac.uknih.gov This technique is particularly well-suited for the analysis of conjugated steroids and can overcome issues of thermal decomposition that can occur in GC-MS. core.ac.uk
Validated LC-MS/MS methods have been developed for the quantification of tibolone (B1683150) metabolites in various biological samples. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies, enabling the accurate measurement of this compound concentrations over time. For instance, LC-MS/MS has been used to determine the levels of nonsulfated and sulfated tibolone metabolites in plasma, urine, and feces. nih.govresearchgate.net
The distribution and concentration of this compound and other tibolone metabolites vary significantly across different biological matrices. Advanced analytical techniques like GC-MS and LC-MS/MS are employed to create detailed metabolite profiles in plasma, urine, feces, and bile. nih.govresearchgate.net
Studies in ovariectomized cynomolgus monkeys have provided valuable insights into the metabolic fate of tibolone. In plasma, after both single and multiple doses, the levels of this compound were found to be approximately 10-fold lower than its isomer, 3alpha-hydroxytibolone. nih.govresearchgate.net In contrast, after a single dose, high levels of this compound were found in feces. nih.govresearchgate.net Bile has been shown to contain very high levels of tibolone metabolites, with this compound being one of the predominant compounds. nih.govresearchgate.net The analysis of these different biological samples is critical for understanding the absorption, distribution, metabolism, and excretion of tibolone and its active metabolites like this compound.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Technique | Sample Preparation | Limit of Quantification (LOQ) | Key Advantages |
|---|---|---|---|
| GC-MS | Derivatization (e.g., trimethylsilylation) often required. | Typically in the low ng/mL range. | Well-established technique for steroid analysis. |
| GC-HRMS | Derivatization required. | As low as 0.02 ng/mL. | Enhanced sensitivity and selectivity compared to GC-MS. |
| LC-MS/MS | Often direct injection after extraction; derivatization can be used to enhance sensitivity. | Can achieve sub-ng/mL levels. | High throughput, suitable for conjugated metabolites, avoids thermal degradation. |
Spectroscopic Techniques for Structural Characterization in Research
While chromatographic techniques are pivotal for quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its metabolites in a research setting. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be employed to confirm the molecular structure, including the stereochemistry of the hydroxyl group at the C3 position, which distinguishes it from its 3alpha isomer.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in pharmacological research, providing a direct measure of the affinity of a ligand for its receptor. nih.govgiffordbioscience.comcreative-bioarray.com These assays are crucial for determining the binding profile of this compound to various steroid hormone receptors.
In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of the receptor (e.g., cell membranes or purified receptors). The ability of an unlabeled compound, such as this compound, to displace the radioligand is then measured. This allows for the determination of the inhibitory constant (Ki), which is a measure of the compound's binding affinity.
Research has shown that this compound, along with its 3alpha isomer, is a potent binder and activator of estrogen receptors (ERs), with a greater affinity for ERα than for ERβ. nih.gov Conversely, this compound does not bind to or activate the progesterone (B1679170) receptor (PR) or the androgen receptor (AR). nih.gov These findings are critical for understanding the estrogenic effects attributed to tibolone's metabolites.
Table 2: Receptor Binding Profile of this compound
| Receptor | Binding Affinity | Functional Activity |
|---|---|---|
| Estrogen Receptor α (ERα) | High | Agonist |
| Estrogen Receptor β (ERβ) | Moderate | Agonist |
| Progesterone Receptor (PR) | No significant binding | No activation |
| Androgen Receptor (AR) | No significant binding | No activation |
Molecular Modeling and Computational Chemistry
Molecular modeling and computational chemistry offer powerful in silico tools to investigate the interactions between this compound and its target receptors at a molecular level. These computational approaches can provide insights into the structural basis for the observed binding affinities and functional activities.
By generating three-dimensional models of the ligand-receptor complexes, researchers can visualize the specific amino acid residues within the receptor's binding pocket that interact with this compound. This can help to explain its selective affinity for estrogen receptors over progesterone and androgen receptors. nih.gov Computational methods can also be used to predict the binding energies and to understand how subtle structural differences between this compound and other ligands influence their receptor interactions.
Protein-Ligand Docking Simulations to Explain Enzyme Stereospecificity
Detailed studies utilizing protein-ligand docking simulations specifically to elucidate the enzyme stereospecificity related to the formation or interaction of this compound are not extensively documented in publicly available research. Computational modeling, such as protein-ligand docking, serves as a powerful tool to visualize how a ligand fits into a protein's active site and can help predict the preferred orientation that leads to a specific stereochemical outcome. For this compound, which is a major active metabolite of tibolone, such simulations would be instrumental in understanding the specific interactions with metabolizing enzymes (e.g., hydroxysteroid dehydrogenases) that dictate the formation of the 3-beta hydroxyl group over the 3-alpha epimer. These analyses would typically involve modeling the substrate (tibolone) within the enzyme's catalytic site to assess the steric and electronic factors that favor hydrogen transfer to one face of the molecule, resulting in the observed stereospecific hydroxylation.
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. Research into the metabolites of tibolone, including this compound, has revealed potent inhibitory activity against the α-glucosidase enzyme. google.com This enzyme is relevant in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Studies involving various microbially transformed metabolites of tibolone have provided insights into the structural features necessary for this enzyme inhibition. The key findings from these SAR studies indicate that the position of hydroxylation on the steroid nucleus and the presence of other functional groups are critical for the inhibitory potency. google.com For instance, it was observed that hydroxylation at the C-6 position of the tibolone scaffold significantly contributes to the inhibitory activity against α-glucosidase. google.com
The table below summarizes the qualitative SAR findings for different tibolone metabolites.
| Compound/Structural Feature | Enzyme Target | Activity Observation |
| Tibolone Metabolite with C-6 Hydroxylation | α-Glucosidase | Pronounced inhibitory activity google.com |
| Tibolone Metabolite with α,β-unsaturated system | α-Glucosidase | Significant inhibitory activity google.com |
| 3β-Hydroxytibolone | α-Glucosidase | Part of a library of metabolites showing potent inhibition google.com |
| Other hydroxylated metabolites (e.g., at C-15) | α-Glucosidase | Contributes to the overall library of active compounds google.com |
These findings underscore that while this compound is an active metabolite, further structural modifications, particularly additional hydroxylation, can enhance its enzymatic inhibition profile. google.com The generation of a library of such metabolites through biotransformation is a key strategy for exploring these SARs. google.com
Biotechnological Approaches for Biotransformation and Production
Biotechnological methods, particularly microbial biotransformation, present an effective and valuable tool for synthesizing and diversifying complex molecules like steroids, which can be challenging to achieve through conventional chemical synthesis. google.com This approach uses microorganisms such as fungi and bacteria as biocatalysts to perform specific chemical modifications on a substrate. nih.govmdpi.comresearchfloor.org In the context of this compound, biotechnological strategies focus on the biotransformation of its precursor, tibolone.
The primary advantages of using microbial systems for producing steroid metabolites include:
High Specificity: Microorganisms can execute highly specific reactions, including regio- and stereospecific hydroxylations, which are difficult to control with chemical reagents. mdpi.com
Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media at ambient temperatures and pressures, reducing energy consumption and the need for harsh chemicals.
Generation of Novel Metabolites: Microbial models can mimic and predict the metabolic pathways of drugs in mammals and can also generate novel metabolites not found through in vivo metabolism. google.com
Research has successfully employed various fungal strains to transform tibolone into a range of hydroxylated derivatives, including this compound. google.com This process allows for the creation of a "library" of metabolites that can be screened for various biological activities, such as enzyme inhibition. google.com
Whole-Cell Biocatalysis Applications
Whole-cell biocatalysis is a specific application of biotechnology where entire microbial cells are used as catalysts to convert a substrate into a desired product. nih.govtaylorfrancis.com This method is particularly advantageous for multi-step reactions or those requiring cofactors (like NADPH), as the cell's intact metabolic machinery handles cofactor regeneration.
The production of this compound and other hydroxylated derivatives from tibolone has been successfully demonstrated using whole-cell fermentation with various fungi. google.com In a typical process, the precursor compound, tibolone, is dissolved in a suitable solvent and added to an established fungal culture. The culture is then incubated on a rotary shaker for a specific period, during which the fungal enzymes carry out the transformation.
The table below details the fungal species that have been effectively used in the whole-cell biotransformation of tibolone.
| Microorganism (Fungus) | Transformation Reaction | Precursor | Key Products |
| Gibberella fujikuroi | Hydroxylation | Tibolone | Library of hydroxylated derivatives google.com |
| Rhizopus stolonifer | Hydroxylation | Tibolone | Library of hydroxylated derivatives google.com |
| Cunninghamella elegans | Hydroxylation | Tibolone, 3α- and 3β-hydroxytibolone | Library of hydroxylated derivatives google.com |
| Fusarium lini | Hydroxylation | Tibolone | Library of hydroxylated derivatives google.com |
This whole-cell approach has proven effective for generating not only known human metabolites like this compound but also novel hydroxylated compounds with potential therapeutic properties, such as enhanced α-glucosidase inhibition. google.com The main hydroxylations were observed to occur in rings B and D of the steroid, particularly at the C-6 and C-15 positions. google.com
Comparative Analysis and Theoretical Perspectives on 3beta Hydroxytibolone
Comparative Receptor Selectivity and Potency with Related Steroids and Metabolites
3beta-Hydroxytibolone is a primary active metabolite of the synthetic steroid tibolone (B1683150). wikipedia.org Its pharmacological profile is defined by its interaction with steroid hormone receptors, which differs significantly from the parent compound and other metabolites. nih.govresearchgate.net The estrogenic effects of tibolone are largely attributed to the actions of its 3-hydroxy metabolites, including this compound. wikipedia.org
The tissue-selective effects of tibolone are largely due to its conversion into various active metabolites, each with a distinct receptor binding profile. nih.govpatsnap.com this compound, along with its isomer 3alpha-hydroxytibolone (B1246056), is responsible for the estrogenic activity of tibolone. wikipedia.org In contrast, the parent compound tibolone and its Delta4-isomer (also known as the Δ4-isomer) interact with a different set of receptors. nih.govresearchgate.net
This compound binds to and activates estrogen receptors (ERs), showing a greater affinity for ERα than for ERβ, and does not bind to or activate the progesterone (B1679170) receptor (PR) or the androgen receptor (AR). Conversely, the Delta4-isomer of tibolone is the primary metabolite that binds to and activates the progesterone and androgen receptors, while having negligible affinity for the estrogen receptor. nih.gov The parent drug, tibolone, has weak binding affinity for the PR and AR, and also weakly binds and activates ERs. This clear differentiation in receptor activation is fundamental to the unique clinical profile of tibolone. nih.govnih.gov
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |
| This compound | No binding or activation | No binding or activation | Strong binder and activator | Weaker binder and activator |
| Tibolone | Weak binder and activator | Weak binder and activator | Weak binder and activator | Weak binder and activator |
| Delta4-Tibolone | Strong binder and activator | Strong binder and activator | Negligible binding/activation | Negligible binding/activation |
This table provides a qualitative comparison of receptor activation by tibolone and its major metabolites based on available research data.
| Feature | This compound | 3alpha-Hydroxytibolone |
| Receptor Target | Estrogen Receptor (ERα, ERβ) | Estrogen Receptor (ERα, ERβ) |
| Activity | Agonist | Agonist |
| Primary Site of Formation | Predominantly in target tissues (via AKR1C1, AKR1C2) | Predominantly in the liver (via AKR1C4) |
| Circulating Levels | Lower than 3alpha-isomer | Major circulating metabolite |
This table compares the estrogenic profiles of this compound and 3alpha-hydroxytibolone. nih.govnih.gov
Theoretical Implications in Steroid Hormone Research and Endocrine Signaling
The study of this compound and the broader pharmacology of tibolone carries significant theoretical implications for steroid hormone research. It serves as a prime example of how a single parent compound can be metabolized into multiple active molecules with distinct receptor profiles, leading to a complex, tissue-selective pharmacological effect. researchgate.net
This highlights the critical importance of understanding local metabolism within target tissues. The differential expression of enzymes, such as hydroxysteroid dehydrogenases and sulfotransferases, can dictate whether a pro-drug like tibolone exerts an estrogenic, progestogenic, or androgenic effect in a specific cellular environment. nih.govnih.gov This moves beyond a simple "one-ligand, one-receptor" model and emphasizes a more dynamic view of endocrine signaling, where the tissue itself actively modifies the hormonal signal. nih.gov
The mechanism of tibolone and its metabolites, including this compound, provides a successful model for the development of selective receptor modulators. It demonstrates that tissue selectivity can be achieved not just by designing ligands with unique receptor-binding conformations, but also by exploiting the metabolic machinery of different tissues. This principle is a cornerstone in the quest for therapies that maximize benefits in target tissues while minimizing adverse effects elsewhere.
Future Directions in this compound Academic Research
While the primary role of this compound in mediating the estrogenic effects of tibolone is well-established, several areas warrant further academic investigation. Future research could focus on:
Non-Genomic Signaling: Investigating whether this compound engages in non-classical, rapid-action estrogen signaling through membrane-bound estrogen receptors and the downstream pathways involved.
Pharmacogenomics: Exploring how genetic variations in key metabolic enzymes (e.g., aldo-keto reductases) influence the ratio of this compound to other metabolites, and how this might affect individual patient responses to tibolone.
Analog Development: Using the structure of this compound as a template to design novel selective estrogen receptor modulators that might offer improved tissue selectivity or a more refined pharmacological profile.
Receptor Conformation Studies: Advanced structural biology studies to understand precisely how this compound binding to ERα and ERβ induces specific receptor conformations, which could explain its particular pattern of gene regulation.
Further research in these areas will deepen the understanding of this important metabolite and could pave the way for the development of more sophisticated and targeted endocrine therapies.
Q & A
Basic Research Questions
Q. How can 3beta-Hydroxytibolone be reliably detected and quantified in biological samples such as human plasma?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex matrices like plasma. Key steps include:
- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the metabolite .
- Validation : Ensure linearity (e.g., 1–100 ng/mL range), precision (CV <15%), and accuracy (80–120% recovery) per FDA guidelines .
- Internal Standards : Deuterated analogs (e.g., d4-3beta-Hydroxytibolone) improve quantification accuracy by correcting for matrix effects .
Q. What are the primary receptor targets of this compound, and how do they inform experimental design?
- Methodological Answer : this compound primarily acts as an agonist for estrogen receptors (ERα/β) but lacks binding affinity for progesterone receptors (PR). To study this:
- In Vitro Assays : Use ER-transfected cell lines (e.g., N20.1 oligodendrocytes) with estrogen-response element (ERE)-driven luciferase reporters to quantify transcriptional activity .
- Competitive Binding Assays : Compare displacement of radiolabeled estradiol in receptor-binding studies to confirm selectivity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), sealed goggles, and lab coats to prevent dermal/ocular exposure .
- Waste Management : Segregate chemical waste in labeled containers and collaborate with certified disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite conversion studies, such as discrepancies in 7alpha-methyl-ethinyl estradiol (MEE) formation from this compound?
- Methodological Answer : Contradictory findings (e.g., MEE detection in some studies but not others) require:
- Analytical Replication : Validate results using orthogonal techniques like gas chromatography-mass spectrometry (GC-MS) alongside LC-MS/MS to rule out artifacts .
- Enzyme Source Control : Compare human aromatase activity in vitro versus in vivo models to identify species- or tissue-specific metabolic pathways .
Q. What experimental designs are optimal for assessing tissue-specific effects of this compound in neurological versus reproductive systems?
- Methodological Answer :
- Cell Line Models : Use ER-expressing glial cells (e.g., N20.1 oligodendrocytes) for neurological effects and Ishikawa cells (endometrial origin) for reproductive studies .
- In Vivo Cross-Validation : Conduct pharmacokinetic (PK) studies in ovariectomized rodent models, measuring tissue distribution via radiolabeled this compound and correlating with histopathology .
Q. How should researchers statistically analyze pharmacokinetic data for this compound to account for inter-individual variability?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLMEM) : Use software like NONMEM or Monolix to model population PK parameters (e.g., clearance, volume of distribution) while accounting for covariates (e.g., age, CYP enzyme polymorphisms) .
- Bootstrap Validation : Perform 1,000+ bootstrap iterations to assess parameter robustness and identify outliers .
Q. What ethical considerations are critical when designing human trials involving this compound?
- Methodological Answer :
- Informed Consent : Disclose risks of hormonal therapies (e.g., thromboembolism) and ensure participant comprehension via validated readability assessments of consent forms (e.g., Flesch-Kincaid grade ≤8) .
- Data Anonymization : Use double-coding systems for participant IDs and store biological samples in HIPAA-compliant biorepositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
